Dihydralazine sulfate

Overview

Description

Dihydralazine sulfate is a pharmaceutical compound primarily used as an antihypertensive agent. It belongs to the hydrazinophthalazine chemical class and is known for its ability to relax arterial smooth muscle, thereby reducing blood pressure. This compound is typically administered orally in the form of tablets .

Mechanism of Action

Target of Action

Dihydralazine sulfate primarily targets arterial smooth muscle cells . It acts as a vasodilator and an antihypertensive agent . The compound’s primary role is to relax arterial smooth muscle, which leads to the dilation of blood vessels .

Mode of Action

This compound functions by inhibiting the accumulation of intracellular free calcium in arterial smooth muscle cells . This inhibition results in the relaxation of the smooth muscle, leading to the dilation of blood vessels . By expanding the blood vessels, this compound enables smoother flow of blood, thereby decreasing blood pressure .

Biochemical Pathways

It is known that the compound’s action leads to a decrease in peripheral resistance due to the dilation of blood vessels . This vasodilation can affect various biochemical pathways related to blood pressure regulation and cardiovascular function.

Pharmacokinetics

Hydralazine is well absorbed from the gastrointestinal tract and has an extensive and complex metabolism . Its metabolism depends on acetylator status: slow acetylators undergo primary oxidative metabolism, while rapid acetylators are acetylated

Result of Action

The primary result of this compound’s action is a decrease in blood pressure . By combating the effects of adrenaline and expanding the blood vessels, this compound enables smoother flow of blood, thereby decreasing the pressure . This makes it an effective antihypertensive agent.

Biochemical Analysis

Biochemical Properties

Dihydralazine sulfate interacts with various enzymes and proteins in the body to exert its effects. It functions by combating the effects of adrenaline, a hormone that increases heart rate and blood pressure . By inhibiting the effects of adrenaline, this compound helps to relax and widen the blood vessels, thereby reducing blood pressure .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression. By expanding the blood vessels, it affects the flow of blood and nutrients to the cells, which can influence cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules and its impact on gene expression. It combats the effects of adrenaline, leading to the relaxation and widening of blood vessels . This process involves binding interactions with biomolecules and potentially the inhibition or activation of certain enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dihydralazine sulfate involves the reaction of dihydralazine with sulfuric acid. The process typically includes dissolving dihydralazine in a suitable solvent, followed by the gradual addition of concentrated sulfuric acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced equipment such as wet granulators and fluidized beds. The process includes mixing dihydralazine with other components like clonidine hydrochloride and hydrochlorothiazide, followed by granulation, drying, and sieving .

Chemical Reactions Analysis

Types of Reactions

Dihydralazine sulfate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Dihydralazine sulfate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: It is employed in research related to vascular smooth muscle function and blood pressure regulation.

Industry: It is utilized in the production of pharmaceutical formulations for the treatment of hypertension

Comparison with Similar Compounds

Similar Compounds

Hydralazine: A compound with similar antihypertensive properties, also belonging to the hydrazinophthalazine chemical class.

Uniqueness

This compound is unique in its specific mechanism of action, targeting arterioles and inhibiting calcium ion influx. This distinct mechanism sets it apart from other antihypertensive agents, making it a valuable option in the treatment of hypertension .

Properties

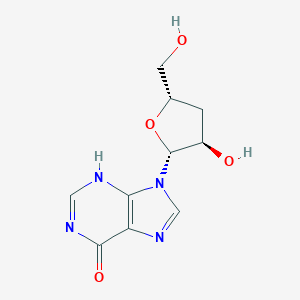

IUPAC Name |

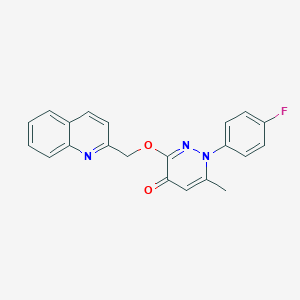

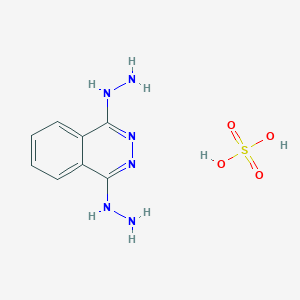

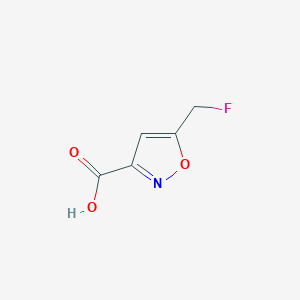

(4-hydrazinylphthalazin-1-yl)hydrazine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6.H2O4S/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;1-5(2,3)4/h1-4H,9-10H2,(H,11,13)(H,12,14);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHAMWGGORIDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NN)NN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223501 | |

| Record name | Dihydralazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7327-87-9 | |

| Record name | Dihydralazine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7327-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydralazine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007327879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydralazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydralazine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRALAZINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C2B1W91NK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dihydralazine sulfate exert its antihypertensive effect?

A1: this compound is a direct-acting vasodilator that primarily targets arterial smooth muscle. It inhibits the influx of calcium ions into these muscle cells, leading to relaxation and a decrease in peripheral resistance. [] This vasodilation reduces blood pressure.

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts don't explicitly mention the molecular formula and weight, they consistently refer to the compound as "this compound," indicating it's the salt form of dihydralazine. Searching external chemical databases would provide this information.

Q3: Is there any spectroscopic data available for this compound?

A4: Several studies utilized specific wavelengths for analysis. For instance, one study used 308 nm for HPLC detection, [] while others used 240 nm [] and 274 nm. [] This suggests significant UV-Vis absorbance characteristics. Further investigation into the literature would reveal detailed spectroscopic data.

Q4: Does this compound exhibit any catalytic activity?

A6: One study investigated this compound's ability to modify a glass carbon electrode for the amperometric detection of hydrogen peroxide. [] This suggests potential catalytic properties, particularly in redox reactions.

Q5: Are there specific SHE regulations regarding the manufacturing and handling of this compound?

A10: While not explicitly mentioned, the production of this compound pharmaceuticals necessitates adherence to Good Manufacturing Practices (GMP) to ensure quality control and safety. [] Consulting relevant regulatory agencies and guidelines is crucial for comprehensive information. [, ]

Q6: Has this compound demonstrated efficacy in preclinical or clinical settings?

A12: Several studies highlight the use of this compound in combination therapies for hypertension treatment. [, , , ] This suggests recognized clinical efficacy, although specific details regarding in vitro assays and animal models require further exploration of individual research articles.

Q7: Is there any evidence of resistance developing to this compound therapy?

A7: The provided abstracts do not mention resistance mechanisms. Long-term clinical studies would be needed to assess the potential development of resistance to this compound.

Q8: Are there any biomarkers associated with this compound efficacy or toxicity?

A8: The research papers do not mention specific biomarkers. Further research could investigate potential biomarkers for monitoring treatment response or predicting adverse effects.

Q9: What analytical techniques are commonly used to quantify this compound?

A17: Several studies utilized HPLC (High-Performance Liquid Chromatography) to determine this compound content in various pharmaceutical formulations. [, , , , , , , ] Other analytical techniques employed include spectrophotometry, [, , ] chemiluminescence, [, , , , ] and voltammetry. []

Q10: What is the environmental fate of this compound?

A10: The provided abstracts do not address the environmental impact. Investigating its biodegradability and potential ecotoxicological effects is crucial to understanding its environmental fate and developing appropriate waste management strategies.

Q11: How do different formulations impact the dissolution and solubility of this compound?

A19: While the abstracts don't provide specific dissolution data, one research paper mentions using centrifugalization-medium dilution methods for microbial limit tests, indicating solubility considerations in specific media. [] Further research on the influence of different formulations on dissolution rates and solubility is needed.

Q12: How are analytical methods for this compound validated?

A20: Several studies emphasize method validation parameters like linearity, recovery, precision, and reproducibility, indicating the importance of ensuring accuracy and reliability in this compound quantification. [, , , , , , , ]

Q13: What quality control measures are essential during the manufacturing of this compound formulations?

A21: The need for quality control is evident in studies focusing on determining this compound content in pharmaceutical preparations, emphasizing consistent manufacturing practices. [, , , , , , , ] Adhering to GMP guidelines is crucial for ensuring product quality and patient safety.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)

![2-hexyl-5-[5-[5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B124346.png)